
Tert-butyldichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C8H18Cl2Si . This compound is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. It is a colorless to light yellow liquid that is sensitive to moisture and is commonly used in organic synthesis, particularly as a reagent for preparing siliranes and protecting diols .
Métodos De Preparación
Tert-butyldichlorosilane can be synthesized through various methods. One common synthetic route involves the chlorination of di-tert-butylsilane using carbon tetrachloride (CCl4) and palladium chloride (PdCl2) as a catalyst. This method yields this compound with an 85% efficiency . The compound can be purified by fractional distillation to obtain a high-purity product .
Análisis De Reacciones Químicas
Tert-butyldichlorosilane undergoes several types of chemical reactions, including substitution and hydrolysis. It reacts rapidly with moisture, water, and protic solvents, leading to hydrolysis. In organic synthesis, it is often used to introduce the di-tert-butylsilylene protecting group for diols. This reaction typically involves the use of acetonitrile as a solvent and triethylamine as a base, with 1-hydroxybenzotriazole (HOBt) as a catalyst at temperatures ranging from 45°C to 90°C . The major products formed from these reactions are siliranes and protected diols .
Aplicaciones Científicas De Investigación
Tert-butyldichlorosilane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for preparing siliranes and protecting diols . In biology and medicine, it can be utilized in the synthesis of various organosilicon compounds that have potential biological activities. In the industrial sector, it is employed in the production of specialty chemicals and materials, particularly those requiring moisture-sensitive reagents .
Mecanismo De Acción
The mechanism of action of tert-butyldichlorosilane primarily involves its reactivity with nucleophiles, such as water and alcohols. The silicon atom in this compound is highly electrophilic due to the presence of the two chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of silanol or siloxane compounds, depending on the nucleophile involved .
Comparación Con Compuestos Similares
Tert-butyldichlorosilane can be compared with other similar organosilicon compounds, such as dichlorodimethylsilane and dichlorodiethylsilane. While all these compounds contain silicon bonded to two chlorine atoms, this compound is unique due to the presence of the bulky tert-butyl groups. These groups increase the steric hindrance around the silicon atom, affecting its reactivity and the types of reactions it can undergo . Similar compounds include:
- Dichlorodimethylsilane
- Dichlorodiethylsilane
- Dichlorodiphenylsilane
Propiedades
Fórmula molecular |
C4H10Cl2Si |
|---|---|
Peso molecular |
157.11 g/mol |
Nombre IUPAC |
tert-butyl(dichloro)silane |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3 |
Clave InChI |
HBYCZEOYOCONCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[SiH](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
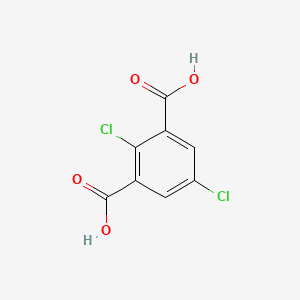
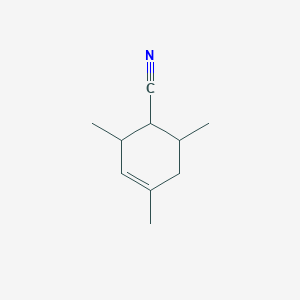

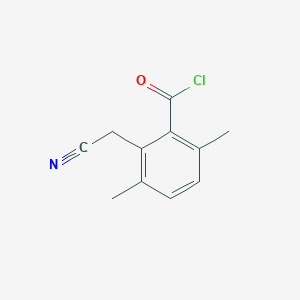
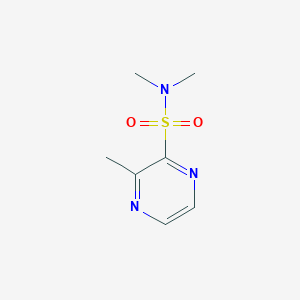
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)

![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
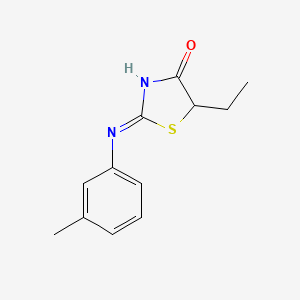
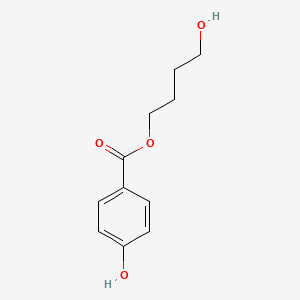
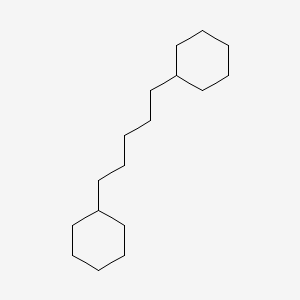
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)

